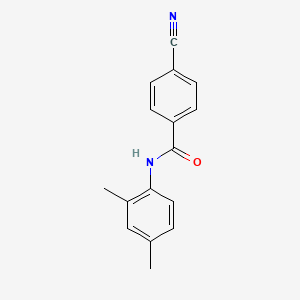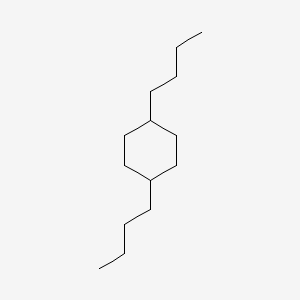
4-Methylbenzene-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzene-1-peroxol is an organic compound characterized by the presence of a peroxol group attached to a methyl-substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzene-1-peroxol typically involves the reaction of 4-methylbenzene (toluene) with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylbenzene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or alkoxy groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of 4-methylbenzyl alcohol.
Substitution: Formation of 4-bromo-1-methylbenzene or 4-nitro-1-methylbenzene.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzene-1-peroxol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peroxides and other oxygen-containing compounds.
Biology: The compound is studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive peroxol group.
Wirkmechanismus
The mechanism of action of 4-Methylbenzene-1-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzene-1-hydroperoxide: Similar in structure but with a hydroperoxide group instead of a peroxol group.
4-Methylbenzene-1-ol: Contains a hydroxyl group instead of a peroxol group.
4-Methylbenzene-1-carboxylic acid: Contains a carboxyl group instead of a peroxol group.
Uniqueness: 4-Methylbenzene-1-peroxol is unique due to its peroxol group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies focused on oxidative processes.
Eigenschaften
CAS-Nummer |
738610-17-8 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
1-hydroperoxy-4-methylbenzene |
InChI |
InChI=1S/C7H8O2/c1-6-2-4-7(9-8)5-3-6/h2-5,8H,1H3 |
InChI-Schlüssel |
ZCUUEQJCOSBJOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


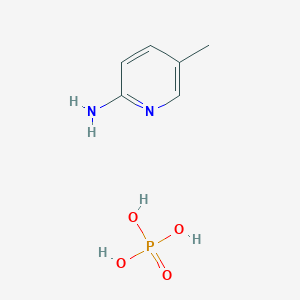
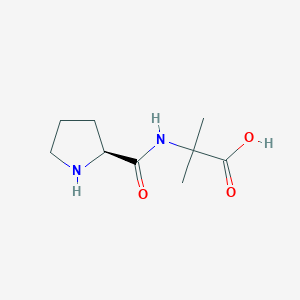
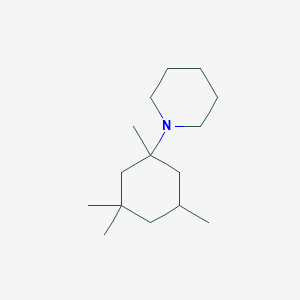
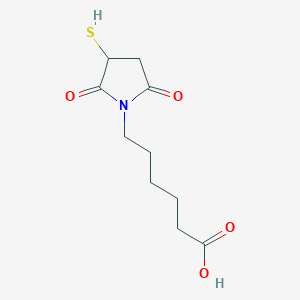
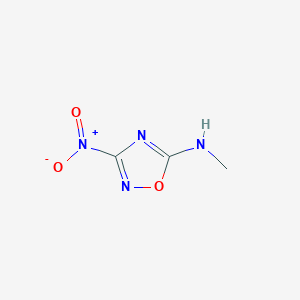
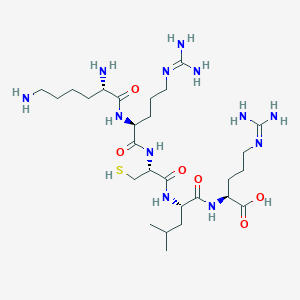
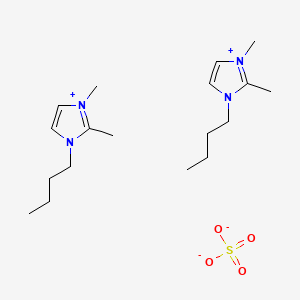

![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
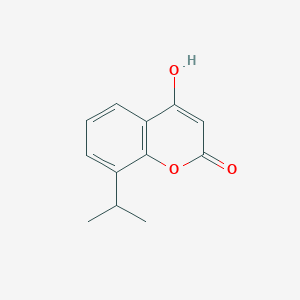
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
